![molecular formula C24H21N3O5S2 B2994463 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide CAS No. 670273-77-5](/img/structure/B2994463.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Properties
A study highlighted the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which are intermediates for synthesizing compounds with similar structures to the specified chemical. These compounds showed significant in vitro activity against liver, colon, and lung cancer cell lines and high antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis for Diverse Biological Applications
Another research demonstrated the efficient synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues through microwave-accelerated condensation and Dimroth rearrangement. This study is significant as some of the products exhibit interesting in vitro antiproliferative effects (Loidreau et al., 2013).
Antinociceptive and Anti-Inflammatory Properties
Research on thiazolopyrimidine derivatives synthesized a series of compounds demonstrating significant antinociceptive and anti-inflammatory activities. This indicates potential applications in pain relief and inflammation control (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis of Heterocyclic Systems
A study focused on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides. This research contributed to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating their potential for diverse biological applications (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Fluorescent Compounds for Imaging
A study on new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, revealed their potential for solid-state fluorescence applications. This has implications for imaging techniques in scientific research (Yokota et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-2-8-27-23(29)21-16(17-4-3-9-30-17)13-34-22(21)26-24(27)33-10-7-20(28)25-12-15-5-6-18-19(11-15)32-14-31-18/h2-6,9,11,13H,1,7-8,10,12,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFVZLAYKNZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide |
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